molecular formula C12H21NO B1527148 [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine CAS No. 1338495-06-9

[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine

Cat. No.: B1527148
CAS No.: 1338495-06-9
M. Wt: 195.3 g/mol
InChI Key: HSEUBOQRMZTHEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanamine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(oxan-4-yl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-4,11H,1-2,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEUBOQRMZTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201675
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-06-9
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Reactant of Route 2
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Reactant of Route 3
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Reactant of Route 4
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Reactant of Route 5
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Reactant of Route 6
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine

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